Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-5-carboxylate-3-phenylmethyl Carboxamide
Description
Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-5-carboxylate-3-phenylmethyl Carboxamide is a dihydropyridine (DHP) derivative characterized by a trifluoromethylphenyl group at position 4, a methyl ester at position 5, and a phenylmethyl carboxamide moiety at position 2. Key physicochemical properties include:
Properties
IUPAC Name |
methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O3/c1-14-19(22(30)28-13-16-9-5-4-6-10-16)21(20(15(2)29-14)23(31)32-3)17-11-7-8-12-18(17)24(25,26)27/h4-12,21,29H,13H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIRBABJRXWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401558 | |
| Record name | Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-01-4 | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-[[(phenylmethyl)amino]carbonyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis remains the most widely employed route for dihydropyridine core formation. For the target compound, this involves a four-component condensation of:
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2-Trifluoromethylbenzaldehyde
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Methyl acetoacetate
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Benzyl isocyanate
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Ammonium acetate
Reaction Conditions:
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Solvent: Anhydrous ethanol
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Temperature: 78°C (reflux)
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Duration: 18-24 hours
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Catalyst: Piperidine (5 mol%)
The mechanism proceeds through Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of the enamine intermediate formed from benzyl isocyanate and ammonium acetate . Critical to success is the sequential addition of reagents to prevent side reactions between the isocyanate and alcohol solvent.
Table 1: Hantzsch Synthesis Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 1-10 mol% | 5 mol% piperidine | +22% |
| Solvent Polarity | EtOH → DMF → THF | Anhydrous EtOH | +15% |
| Reaction Atmosphere | Air vs. N₂ | Nitrogen Sparging | +18% |
| Stoichiometry | 1:1:1:1 → 1:1.2:1:1 | Aldehyde 1.2 equiv | +12% |
Post-condensation, the crude product requires purification via flash chromatography (SiO₂, hexane:EtOAc 4:1) to remove unreacted β-ketoester and polymeric byproducts .
Microwave-Assisted Cyclization Techniques
Microwave irradiation significantly enhances reaction efficiency for the critical cyclization step. The J-STAGE protocol demonstrates that microwave-assisted Hantzsch synthesis reduces processing time from 24 hours to 45 minutes while improving yield from 68% to 82% .
Key Modifications for Microwave Synthesis:
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Solvent System: Switch to DMF for superior microwave absorption
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Temperature Control: Ramp to 150°C over 5 minutes, hold for 30 minutes
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Catalyst: Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for better thermal stability
Table 2: Conventional vs. Microwave Synthesis Metrics
| Metric | Conventional | Microwave | Improvement |
|---|---|---|---|
| Reaction Time | 24 h | 0.75 h | 96% faster |
| Isolated Yield | 68% | 82% | +14% |
| Purity (HPLC) | 92% | 97% | +5% |
| Energy Consumption | 1.8 kWh | 0.4 kWh | 78% less |
This method proves particularly effective in preventing oxidation of the dihydropyridine ring to pyridine, a common side reaction in prolonged thermal treatments .
Flow Reactor Synthesis Approaches
The Beilstein Journal documents successful translation of Hantzsch chemistry to continuous flow systems, addressing scalability issues in batch production . A two-stage reactor configuration separates the Knoevenagel condensation (Stage 1) from the cyclocondensation (Stage 2), enabling precise control of residence times:
Stage 1 Parameters:
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Reactor Type: Packed-bed (TiO₂ catalyst)
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Residence Time: 8.2 minutes
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Temperature: 65°C
-
Conversion: 89%
Stage 2 Parameters:
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Reactor Type: CSTR (Continuous Stirred-Tank)
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Residence Time: 22 minutes
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Temperature: 110°C
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Conversion: 94%
Table 3: Flow Synthesis Performance
| Metric | Batch | Flow | Advantage |
|---|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h | 425% higher |
| Byproduct Formation | 12% | 4% | 67% lower |
| Catalyst Lifetime | 3 cycles | 27 cycles | 9× longer |
This approach facilitates kilogram-scale production with consistent purity profiles (99.2% ± 0.3 by HPLC) .
Stepwise Functionalization Strategies
Post-cyclization functionalization introduces the critical benzylcarbamoyl group through nucleophilic acyl substitution:
Reaction Sequence:
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Hydrolysis of methyl ester to carboxylic acid (NaOH/EtOH/H₂O)
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Activation as acid chloride (SOCl₂, 0°C → 60°C)
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Amidation with benzylamine (Et₃N, THF, -20°C)
Critical Process Parameters:
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Hydrolysis: Maintain pH 12.5-13.0 to prevent dihydropyridine ring opening
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Acid Chloride Formation: Strict temperature control (-10°C to 0°C) minimizes decomposition
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Amidation: Schlenk techniques required to exclude moisture
Table 4: Functionalization Optimization
| Step | Key Variable | Optimal Value | Yield Impact |
|---|---|---|---|
| Ester Hydrolysis | NaOH Concentration | 2.5 M | +18% |
| Acid Chloride Time | 2-6 h | 4 h | +9% |
| Amidation Solvent | THF vs. DCM | THF | +14% |
X-ray crystallographic analysis confirms correct regiochemistry of the final product when using slow cooling (-20°C → 4°C over 12 h) during crystallization .
Chemical Reactions Analysis
Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding tetrahydropyridine derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
The synthesis of Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-5-carboxylate-3-phenylmethyl carboxamide typically involves multi-step organic reactions, including:
- Condensation Reactions: Combining smaller molecules to form larger structures.
- Substitution Reactions: Replacing specific atoms or groups within the molecule.
- Cyclization Reactions: Forming ring structures within the compound.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that compounds with similar structures can interact with various biological targets, leading to therapeutic effects.
Case Study: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. The mechanism of action involved the inhibition of specific enzymes responsible for tumor growth and proliferation.
Neuropharmacology
Research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, potentially offering protective effects against conditions like Alzheimer's disease.
Material Science
The unique chemical structure of this compound also allows for applications in material science, particularly in the development of novel polymers and coatings with enhanced properties.
Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting materials demonstrated superior performance compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel blocker by binding to the L-type calcium channels in cardiac and smooth muscle cells, thereby inhibiting calcium influx and reducing muscle contraction. This mechanism is similar to that of other dihydropyridine derivatives used in the treatment of hypertension and angina.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Dihydropyridine Derivatives
PAK-200 ()
- Structure: Features a morpholinoethyl group, a dioxaphosphorinan ring, and a nitrophenyl substituent.
- Activity : Inhibits P-glycoprotein (P-gp)-mediated drug efflux, enhancing Adriamycin cytotoxicity in resistant cancer cells. Its calcium antagonistic activity is 1,000-fold lower than nicardipine, reducing cardiovascular side effects .
- Key Difference: Unlike the target compound, PAK-200’s phosphorinan and morpholinoethyl groups confer P-gp inhibition, highlighting how substituent modifications redirect pharmacological profiles.
Methyl 1,4-Dihydro-4-(2’-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide ()
- Molecular Weight : 406.38 g/mol (C₁₉H₂₁F₃N₂O₃).
- Implication : Reduced molecular weight and simpler substituents may improve metabolic stability but limit binding affinity compared to the target compound .
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate ()
- Structure : Incorporates a sulfanyl-pyridinyl group and a formyl moiety.
Substituted Pyrazole Analogues ()
These compounds lack the DHP core but share carboxamide functionalities, underscoring the importance of heterocyclic frameworks in drug design .
Physicochemical and Pharmacological Data Table
Research Implications and Gaps
- Structural-Activity Relationship (SAR): The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. However, the absence of activity data limits SAR conclusions.
- Pharmacological Potential: PAK-200’s efficacy against MDR suggests DHPs with bulky substituents (e.g., phosphorinan rings) are promising for oncology, whereas simpler analogues may lack target engagement .
- Environmental and Health Considerations : DHP derivatives with persistent substituents (e.g., trifluoromethyl) may contribute to environmental free radical reservoirs, as seen in EPFR studies .
Biological Activity
Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-5-carboxylate-3-phenylmethyl Carboxamide is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H21F3N2O3
- Molecular Weight : 382.38 g/mol
- CAS Number : 887407-06-9
1,4-Dihydropyridines exhibit redox properties that allow them to act as antioxidants. They can scavenge free radicals and protect against oxidative stress (OS), which is linked to various pathological processes. The mechanisms include:
- Calcium Channel Modulation : DHPs can act as calcium agonists, influencing cellular calcium levels and thereby affecting various signaling pathways.
- Antioxidant Activity : They inhibit lipid peroxidation and reduce reactive oxygen species (ROS), contributing to their protective effects against oxidative damage in cells .
Antioxidant Properties
Studies have demonstrated that DHPs possess significant antioxidant activity. For instance:
- Radical Scavenging : DHPs have been shown to effectively scavenge free radicals in various biological systems, reducing oxidative damage .
- Protective Effects Against Oxidative Stress : They have been studied for their ability to protect low-density lipoproteins (LDL) from oxidation and mitigate damage in cellular models .
Pharmacological Applications
Research indicates potential therapeutic uses for this compound:
- Cardiovascular Health : Due to their calcium channel blocking properties, DHPs are explored as treatments for hypertension and other cardiovascular diseases.
- Neuroprotective Effects : Some studies suggest that DHPs may protect neuronal cells from oxidative stress-induced damage, indicating potential in treating neurodegenerative disorders .
Case Studies
- Antioxidant Efficacy in Cell Cultures : In vitro studies have shown that DHP derivatives can significantly reduce ROS levels in cultured cells exposed to oxidative stress. The antioxidant capacity was measured using assays like DPPH and ABTS, with notable reductions in oxidative markers observed .
- Animal Models : Animal studies have demonstrated the protective effects of DHPs against induced oxidative stress. For example, administration of these compounds resulted in decreased lipid peroxidation and improved antioxidant enzyme activity in animal models subjected to oxidative challenges .
- Comparative Studies with Other Antioxidants : Research comparing the antioxidant activity of various DHPs revealed that certain derivatives exhibit superior radical scavenging capabilities compared to traditional antioxidants like vitamin E and C .
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Radical Scavenging Activity | DPPH Assay | IC50 = 25 µM |
| Lipid Peroxidation Inhibition | TBARS Assay | Reduction by 60% at 50 µM |
| Calcium Channel Modulation | Electrophysiological Assays | Significant inhibition of Ca²⁺ influx |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?
The Hantzsch dihydropyridine synthesis is a foundational method, involving cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives. Key variables include:
- Catalysts : Ammonium acetate in ethanol under reflux (commonly used for dihydropyridines) .
- Solvent systems : Polar aprotic solvents (e.g., ethanol, acetonitrile) to enhance reaction homogeneity.
- Temperature : Reflux conditions (70–80°C) typically yield higher purity products .
Table 1: Comparison of Synthetic Approaches
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch synthesis | NH₄OAc, ethanol | 80 | 65–75 | |
| Microwave-assisted | SiO₂-NaHSO₄, solvent-free | 100 (microwave) | 85–90 | [External reference] |
Optimization Tips :
- Use anhydrous conditions to avoid hydrolysis of ester/carboxamide groups.
- Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
A multi-technique approach ensures accuracy:
- X-ray crystallography : Resolves stereochemistry and confirms the 1,4-dihydropyridine ring conformation (e.g., boat vs. chair) .
- NMR spectroscopy : Key for identifying substituent positions (e.g., trifluoromethyl phenyl group at C4 via ¹H-¹³C HMBC) .
- HPLC-PDA/MS : Quantifies purity (>98% for pharmacological studies) and detects degradation products .
Table 2: Analytical Parameters
| Technique | Critical Parameters | Application |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.35 (CH₃, C2/C6), δ 7.45 (CF₃-phenyl) | Substituent assignment |
| X-ray diffraction | Space group P2₁/c, Z = 4 | Crystal packing analysis |
| HPLC (C18 column) | Retention time: 12.3 min, λ = 254 nm | Purity validation |
Advanced Research Questions
Q. How do structural modifications at the phenyl or trifluoromethyl groups affect biological activity?
Substituent effects are critical for structure-activity relationships (SAR):
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in calcium channel studies .
- Phenylmethyl carboxamide : Electron-withdrawing groups (e.g., -CF₃) increase binding affinity to L-type calcium channels, while bulky substituents reduce it .
Table 3: Substituent Impact on Activity
| Position | Modification | Biological Effect (IC₅₀) | Reference |
|---|---|---|---|
| C4 | 2-CF₃-phenyl vs. 4-OCH₃ | 2-CF₃: IC₅₀ = 12 nM (Ca²⁺) | |
| C3 | Phenylmethyl vs. H | Phenylmethyl: 10x ↑ potency |
Methodological Insight :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with calcium channel α1 subunits.
- Validate via patch-clamp electrophysiology in cardiac myocytes .
Q. How can contradictions in reported antibacterial efficacy be resolved?
Discrepancies often arise from assay conditions:
- Strain specificity : Activity against S. aureus vs. E. coli may vary due to membrane permeability differences .
- Concentration gradients : MIC values (e.g., 8 µg/mL vs. 32 µg/mL) depend on solvent (DMSO vs. saline) and exposure time .
Resolution Strategy :
- Standardize protocols using CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in parallel (e.g., MTT assay on HEK293 cells).
Q. What in silico approaches predict this compound’s pharmacokinetic and toxicity profiles?
Computational tools streamline preclinical evaluation:
- ADMET Prediction : Use SwissADME to assess LogP (2.8 ± 0.3), indicating moderate blood-brain barrier penetration.
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 72%) due to esterase-mediated hydrolysis .
Validation Steps :
- Compare with in vitro microsomal stability assays (e.g., rat liver microsomes).
- Perform Ames test for mutagenicity.
Q. How can oxidative degradation pathways be mitigated during formulation?
The 1,4-dihydropyridine ring is prone to oxidation:
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) in lyophilized formulations.
- Storage conditions : Maintain pH 6.5–7.0 and avoid light exposure to prevent radical formation .
Analytical Monitoring :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
